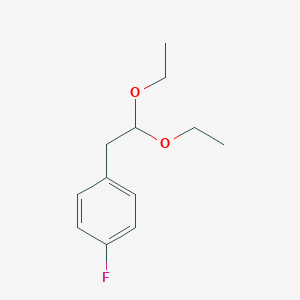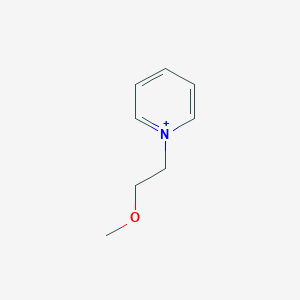
1-(2-Methoxyethyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)pyridinium (MEP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a simple process and has shown promising results in several studies.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyethyl)pyridinium is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 1-(2-Methoxyethyl)pyridinium has also been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to the apoptosis of cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(2-Methoxyethyl)pyridinium has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. 1-(2-Methoxyethyl)pyridinium has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methoxyethyl)pyridinium has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in several studies. However, there are also some limitations to its use. 1-(2-Methoxyethyl)pyridinium is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-(2-Methoxyethyl)pyridinium. One potential area of study is its use as a drug delivery system. 1-(2-Methoxyethyl)pyridinium has been shown to be a good candidate for encapsulating drugs due to its ability to form stable complexes with various molecules. Additionally, more research is needed to fully understand its mechanism of action and potential applications in cancer treatment and inflammation. Finally, there is a need for more studies on the toxicity and potential side effects of 1-(2-Methoxyethyl)pyridinium.
Conclusion
In conclusion, 1-(2-Methoxyethyl)pyridinium is a promising chemical compound with potential applications in various fields, including biomedical research, material science, and organic synthesis. Its easy synthesis method, promising results in several studies, and potential as an anti-inflammatory and anti-cancer agent make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
1-(2-Methoxyethyl)pyridinium is synthesized through a one-pot reaction of 2-methoxyethanol and pyridine in the presence of a catalyst. The reaction is carried out at room temperature and yields a white solid, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)pyridinium has been extensively studied for its potential applications in various fields, including biomedical research, material science, and organic synthesis. In biomedical research, 1-(2-Methoxyethyl)pyridinium has shown promising results as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Propiedades
Número CAS |
125713-87-3 |
|---|---|
Nombre del producto |
1-(2-Methoxyethyl)pyridinium |
Fórmula molecular |
C8H12NO+ |
Peso molecular |
138.19 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)pyridin-1-ium |
InChI |
InChI=1S/C8H12NO/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3/q+1 |
Clave InChI |
LRIRIDOBYDUIQB-UHFFFAOYSA-N |
SMILES |
COCC[N+]1=CC=CC=C1 |
SMILES canónico |
COCC[N+]1=CC=CC=C1 |
Sinónimos |
1-(2-methoxyethyl)pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B159811.png)
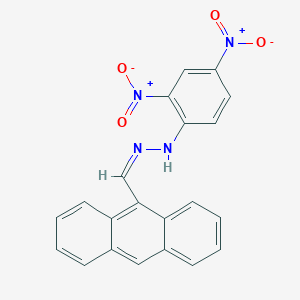
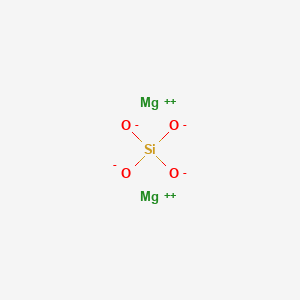
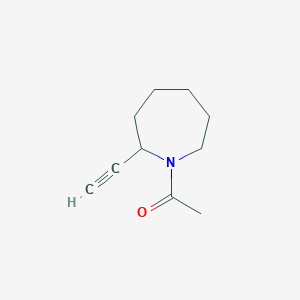
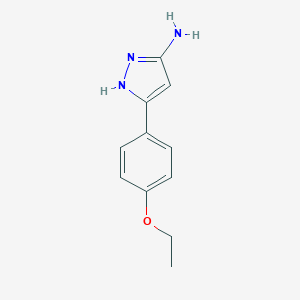
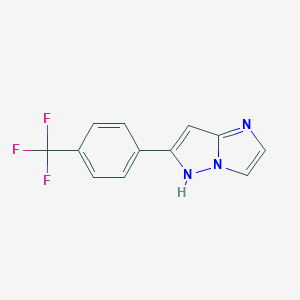
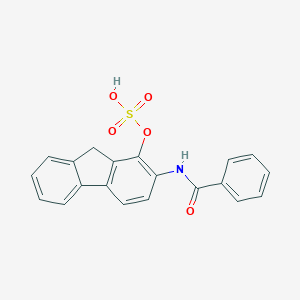
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

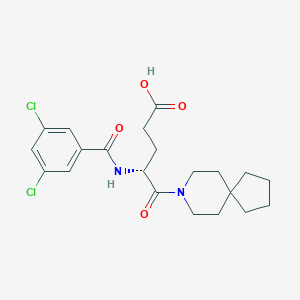

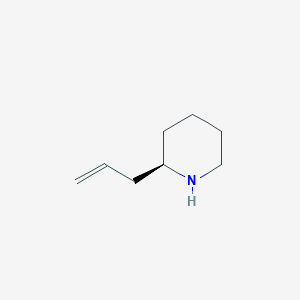
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)
